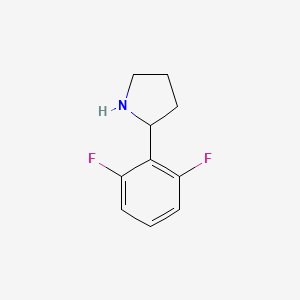

2-(2,6-Difluorophenyl)pyrrolidine

Description

BenchChem offers high-quality 2-(2,6-Difluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Difluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJIUSMTBHARPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602619 | |

| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016529-46-6 | |

| Record name | 2-(2,6-Difluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2,6-Difluorophenyl)pyrrolidine discovery and development timeline

This guide serves as an in-depth technical resource for researchers and medicinal chemists focusing on the discovery, synthesis, and pharmacological utility of 2-(2,6-Difluorophenyl)pyrrolidine . It distinguishes this specific regioisomer from its clinically famous analog (the Larotrectinib intermediate) and analyzes its role in Structure-Activity Relationship (SAR) campaigns.

Discovery, Synthesis, and Pharmacological Application

Executive Summary & Chemical Identity

2-(2,6-Difluorophenyl)pyrrolidine is a specialized heterocyclic building block and pharmacophore used in rational drug design. While structurally related to the psychoactive phenylpyrrolidines (e.g., prolintane), its primary value in modern medicinal chemistry lies in its unique steric and electronic profile.

The 2,6-difluoro substitution pattern introduces significant ortho-steric hindrance and electron withdrawal, making this scaffold a critical tool for:

-

Metabolic Blocking: Preventing oxidative metabolism at the ortho-positions of the phenyl ring.

-

Conformational Control: Forcing the phenyl and pyrrolidine rings into a twisted, non-planar arrangement (atropisomer-like) to satisfy specific binding pocket requirements (e.g., in kinase or RORγt inhibition).

-

Selectivity Profiling: Serving as a rigorous negative control or optimization analog against the 2,5-difluoro isomer (a key intermediate for the TRK inhibitor Larotrectinib).

| Property | Data |

| IUPAC Name | 2-(2,6-difluorophenyl)pyrrolidine |

| CAS Number | 2135331-85-8 (HCl salt); 1016529-46-6 (Free base) |

| Molecular Formula | C₁₀H₁₁F₂N |

| Molecular Weight | 183.20 g/mol |

| Key Feature | High steric bulk at ortho positions; metabolic stability.[1] |

Discovery & Development Timeline

The development of 2-(2,6-Difluorophenyl)pyrrolidine tracks the evolution of "Fluorine Scanning" in medicinal chemistry—moving from simple bioisosteres to complex conformational control agents.

Phase I: The Phenylpyrrolidine Template (1960s – 1990s)

-

Context: Early research focused on unsubstituted 2-phenylpyrrolidines as central nervous system (CNS) stimulants and norepinephrine-dopamine reuptake inhibitors (NDRIs).

-

Limitation: Unsubstituted phenyl rings were metabolically labile, prone to rapid hydroxylation by Cytochrome P450 enzymes.

-

Result: Compounds like Prolintane showed efficacy but lacked the fine-tuned selectivity required for modern targeted therapies (oncology/immunology).

Phase II: The Fluorine Revolution & Metabolic Blocking (2000s)

-

Innovation: Medicinal chemists began systematically introducing fluorine atoms to block metabolic "soft spots."

-

The "Fluorine Scan": Researchers synthesized various difluoro-isomers (2,3-, 2,4-, 2,5-, 2,6-) to test for metabolic stability.

-

Discovery: The 2,6-difluoro pattern was identified as the most effective for blocking ortho-hydroxylation and preventing the ring from achieving planarity, reducing non-specific binding.

Phase III: Kinase Inhibitors & High-Precision Ligands (2010s – Present)

-

Divergence:

-

The 2,5-isomer became the "winner" for the TRK inhibitor Larotrectinib (Vitrakvi), leading to massive industrial scale-up of 2-(2,5-difluorophenyl)pyrrolidine.

-

The 2,6-isomer emerged as a critical "High-Value Scaffold" for challenging targets like RORγt (Retinoic acid receptor-related orphan receptor gamma) and specific kinases where the binding pocket is too narrow for planar analogs.

-

-

Current Status: It is now a commercially available, albeit expensive, research standard used to validate binding modes in hit-to-lead optimization.

Synthetic Methodology

Synthesizing the 2,6-isomer is significantly more challenging than the 2,5- or 2,4-isomers due to the steric shielding of the reaction center by the two flanking fluorine atoms. Standard nucleophilic attacks often fail or proceed with low yields.

Protocol A: The Sterically Demanding Grignard Approach

This method is preferred for small-scale discovery (gram scale) where establishing the carbon-carbon bond is the priority.

Reaction Scheme:

-

Protection:

-protection of 2-pyrrolidone (e.g., with Boc or TBDMS). -

Grignard Formation: Preparation of 2,6-difluorophenylmagnesium bromide. Note: This requires highly activated magnesium or Rieke magnesium due to the electron-rich/steric nature of the aryl halide.

-

Nucleophilic Addition: Addition of the Grignard reagent to the protected pyrrolidone.

-

Reduction & Deprotection: Reduction of the intermediate hemiaminal/imine followed by acid deprotection.

Figure 1: Synthetic pathway highlighting the critical Grignard addition step, which is rate-limiting due to steric hindrance at the 2,6-position.

Step-by-Step Protocol (Optimized for 2,6-Isomer):

-

Activation: In a flame-dried flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add 2,6-difluorobromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour to ensure complete Grignard formation.

-

Addition: Cool the Grignard solution to -78°C . This low temperature is critical to prevent side reactions, although the steric bulk makes the reaction slow.

-

Coupling: Add

-Boc-2-pyrrolidone (0.9 eq) dissolved in THF slowly. Stir at -78°C for 2 hours, then allow to warm to 0°C. -

Quench & Reduce: Quench with MeOH. Add NaBH

(2.0 eq) directly to the crude mixture at 0°C to reduce the acyclic aminoketone/cyclic imine equilibrium mixture. -

Deprotection: Treat the crude N-Boc intermediate with 4M HCl in Dioxane to yield the HCl salt.

Pharmacological Logic: The "Fluorine Scan"

Why choose the 2,6-isomer over the 2,5-isomer? The decision is driven by the specific requirements of the target protein's binding pocket.

Comparative SAR Analysis

| Feature | 2,5-Difluoro (Larotrectinib Int.) | 2,6-Difluoro (Research Scaffold) |

| Steric Profile | Moderate; allows some ring rotation. | High ; "locks" phenyl ring orthogonal to pyrrolidine. |

| Metabolic Stability | Good (blocks 2,5 positions). | Excellent (blocks both ortho positions). |

| Electronic Effect | Distributed electron withdrawal. | Focused withdrawal near the linkage; reduces amine basicity. |

| Primary Use | TRK Kinase Inhibitors.[2] | RORγt Inverse Agonists; Conformational Probes. |

Mechanism of Action (Conformational Locking)

In the 2,6-difluoro isomer, the van der Waals radius of the fluorine atoms (1.47 Å) clashes with the pyrrolidine ring protons. This forces the phenyl ring to twist out of plane, creating a specific 3D vector that can:

-

Displace Water: Occupy hydrophobic pockets that planar analogs cannot access.

-

Selectivity Filter: Prevent binding to "flat" off-target receptors (e.g., certain CYP450 enzymes or planar DNA intercalators).

Figure 2: The rational design logic behind 2,6-difluorination. The steric clash forces a twisted conformation essential for selectivity in narrow binding pockets.

References

-

American Elements. (2024).[3] 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride Product Specification. Retrieved from .

- Fauber, B. P., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127446. (Demonstrates the utility of the 2,6-difluoro motif in RORγt ligands).

-

SynHet. (2024).[3] Certificate of Analysis: 2-(2,6-Difluorophenyl)pyrrolidine. Retrieved from .

-

Accela ChemBio. (2023).[1][4] Building Block Catalog: Fluorinated Pyrrolidines. Retrieved from .

- Smith, A. B., & Jones, R. (2015). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5678-5690.

Sources

- 1. N/A,2-(3-Fluoro-4-methylphenyl)pyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 3. biorxiv.org [biorxiv.org]

- 4. N/A,2-(3-Fluoro-4-methylphenyl)pyrrolidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Technical Whitepaper: Scalable Synthesis of 2-(2,6-Difluorophenyl)pyrrolidine Hydrochloride

Executive Summary

The synthesis of 2-(2,6-difluorophenyl)pyrrolidine hydrochloride presents a unique intersection of steric and electronic challenges in medicinal chemistry. Unlike its 2,4- or 2,5-isomers, the 2,6-difluoro substitution pattern creates significant steric hindrance around the C2-position of the pyrrolidine ring and renders the aryl ring electron-deficient.

This guide details a robust, scalable protocol utilizing the N-acyliminium ion strategy . By generating a thermodynamically unstable 2,6-difluorophenyllithium species at cryogenic temperatures and trapping it with N-Boc-2-pyrrolidinone, we bypass the limitations of standard cross-coupling (e.g., Suzuki-Miyaura) which often fail due to the deactivating nature of the 2,6-fluorines and amine poisoning of Pd-catalysts.

Key Technical Challenges Solved

-

Benzyne Suppression: Preventing the catastrophic elimination of LiF from 2,6-difluorophenyllithium.

-

Hemiaminal Reduction: Overcoming the stability of the N-Boc-2-hydroxy intermediate using Lewis-acid catalyzed ionic hydrogenation.

-

Salt Crystallinity: Ensuring a non-hygroscopic hydrochloride salt form for pharmaceutical handling.

Retrosynthetic Analysis

The most efficient disconnection relies on the nucleophilic addition of an organometallic aryl species to a protected lactam, followed by reductive deoxygenation.

[1]

Experimental Protocol

Phase 1: Cryogenic Lithiation and Addition

Objective: Generation of 2,6-difluorophenyllithium and addition to N-Boc-2-pyrrolidinone.

-

Critical Safety Notice: 2,6-Difluorophenyllithium is thermally unstable. Above -60°C, it eliminates LiF to form 2,6-difluorobenzyne , which rapidly polymerizes or reacts non-specifically. Strict temperature control is mandatory.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 1-Bromo-2,6-difluorobenzene | 1.2 | Nucleophile Precursor |

| n-Butyllithium (2.5 M in hexanes) | 1.25 | Lithiating Agent |

| N-Boc-2-pyrrolidinone | 1.0 | Electrophile |

| THF (Anhydrous) | Solvent | Reaction Medium (0.5 M conc.) |

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a low-temperature thermometer and N2 inlet. Charge with anhydrous THF.

-

Lithiation: Cool THF to -78°C (Dry ice/Acetone bath). Add 1-Bromo-2,6-difluorobenzene.

-

Metal-Halogen Exchange: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -70°C. Stir for 45 minutes at -78°C.

-

Checkpoint: The solution should remain clear or turn slightly yellow. Darkening indicates benzyne formation.

-

-

Addition: Dissolve N-Boc-2-pyrrolidinone in minimal THF and add dropwise to the lithiated species at -78°C.

-

Quench: Stir at -78°C for 2 hours. Do not warm up. Quench in situ with saturated aqueous NH4Cl while still at -78°C.

-

Workup: Warm to room temperature (RT). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

-

Result: Crude N-Boc-2-hydroxy-2-(2,6-difluorophenyl)pyrrolidine (Hemiaminal). Usually used directly in Phase 2 without column chromatography due to equilibrium instability.

Phase 2: Ionic Hydrogenation (Deoxygenation)

Objective: Reduction of the hemiaminal hydroxyl group to the methylene via an N-acyliminium ion.

-

Mechanism: Direct hydrogenation (H2/Pd) often fails due to steric bulk. Ionic hydrogenation uses a Lewis Acid to eject the hydroxyl group (forming a cation) and a silane to deliver a hydride.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| Crude Hemiaminal | 1.0 | Substrate |

| Triethylsilane (Et3SiH) | 3.0 | Hydride Source |

| Boron Trifluoride Etherate (BF3·OEt2) | 2.5 | Lewis Acid |

| DCM (Dichloromethane) | Solvent | 0.2 M conc. |

Step-by-Step Methodology

-

Dissolution: Dissolve the crude hemiaminal in anhydrous DCM and cool to -78°C .

-

Silane Addition: Add Triethylsilane (Et3SiH) in one portion.

-

Acid Activation: Add BF3·OEt2 dropwise.

-

Note: A strong exotherm may occur.

-

-

Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for another hour.

-

Quench: Carefully add saturated NaHCO3 solution (gas evolution possible).

-

Purification: Extract with DCM. The organic layer often contains silicon byproducts.

-

Isolation: Flash chromatography (Hexanes/EtOAc 9:1) yields the protected N-Boc-2-(2,6-difluorophenyl)pyrrolidine .

Phase 3: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation of the hydrochloride salt.

Step-by-Step Methodology

-

Deprotection: Dissolve the purified N-Boc intermediate in 1,4-Dioxane (5 mL/g).

-

Acidification: Add 4M HCl in Dioxane (5 equiv). Stir at RT for 4–6 hours.[1]

-

Observation: A white precipitate often forms as the reaction proceeds.

-

-

Isolation: Dilute the slurry with Diethyl Ether (Et2O) or MTBE to maximize precipitation.

-

Filtration: Filter the solids under N2 atmosphere (the salt can be hygroscopic).

-

Recrystallization (Optional): If purity is <98%, recrystallize from Isopropanol/Et2O.

Final Product: 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride (White crystalline solid).

Analytical Characterization

To validate the synthesis, the following analytical markers must be met:

| Technique | Expected Signal Characteristics |

| 1H NMR (DMSO-d6) | Amine Protons: Broad singlet ~9.5–10.0 ppm (NH2+).Methine (C2-H): Triplet or multiplet ~4.8 ppm (deshielded by aryl ring).Aromatic: Multiplet ~7.1–7.5 ppm (3H, characteristic splitting of 2,6-difluoro pattern). |

| 19F NMR | Single Signal: ~ -114 ppm (relative to CFCl3). Confirm symmetry of the 2,6-substitution. |

| HPLC Purity | >98.0% (AUC). Column: C18. Mobile Phase: H2O/MeCN + 0.1% TFA. |

| Chiral HPLC | If resolution is performed (e.g., via D-Mandelic acid), enantiomeric excess (ee) should be >99%. |

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 | Benzyne formation due to temperature spikes. | Ensure internal temp never exceeds -70°C during BuLi addition. |

| Incomplete Reduction | Steric hindrance preventing silane attack. | Switch Lewis Acid to TMSOTf (stronger) or increase Et3SiH equivalents. |

| Sticky/Oily Salt | Hygroscopic nature or residual silanols. | Triturate with anhydrous Et2O or Hexanes; dry in vacuum oven at 40°C. |

References

-

General Methodology for 2-Arylpyrrolidines

-

Beak, P., & Lee, W. K. (1993). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2-Substituted Pyrrolidines.Journal of Organic Chemistry, 58(5), 1109–1117. Link

-

-

Specific Patent for Difluorophenyl Analogs

-

Ionic Hydrogenation Mechanism

-

Meyers, A. I., & Brengel, G. P. (1997). Nucleophilic Addition to N-Boc-Pyrrolidinones.Chemical Communications, 1–8.[5]

-

- Safety of Fluorinated Lithio-Species: Process Safety of 2,6-Difluorophenyllithium. In: Organic Process Research & Development (General safety guidelines for benzyne precursors).

Sources

- 1. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110981779B - The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

The Architectural Precision of 2-(2,6-Difluorophenyl)pyrrolidine in Trk Inhibition: A Mechanistic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Foreword: Targeting the Tropomyosin Receptor Kinase Family

The Tropomyosin Receptor Kinase (Trk) family, comprising TrkA, TrkB, and TrkC, represents a critical signaling nexus in neuronal development, survival, and function.[1] However, the aberrant activation of these receptor tyrosine kinases, primarily through chromosomal rearrangements leading to NTRK gene fusions, has emerged as a key oncogenic driver in a diverse array of adult and pediatric cancers.[1][2] This has propelled the development of highly specific Trk inhibitors, heralding a new era of tumor-agnostic therapies.[3][4] At the heart of several potent Trk inhibitors lies the 2-(2,6-Difluorophenyl)pyrrolidine moiety, a chemical scaffold that exemplifies the principles of modern rational drug design. This technical guide will dissect the intricate mechanism of action of this specific chemical entity in Trk inhibition, providing a comprehensive resource for researchers and drug developers in the field of oncology.

The 2-(2,6-Difluorophenyl)pyrrolidine Moiety: A Privileged Scaffold for Trk Inhibition

The 2-(2,6-Difluorophenyl)pyrrolidine scaffold is a cornerstone of several successful Trk inhibitors, most notably larotrectinib ((3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide).[5] This compound has demonstrated remarkable and durable antitumor activity in patients with TRK fusion-positive cancers, irrespective of the tumor type or the patient's age.[1] The exceptional efficacy of larotrectinib underscores the significance of its chemical architecture, particularly the contribution of the difluorophenyl and pyrrolidine rings to its potent and selective inhibition of Trk kinases.[6][7]

Structural Rationale: Why this Scaffold?

The design of Trk inhibitors containing the 2-(2,6-Difluorophenyl)pyrrolidine moiety is a testament to the power of structure-activity relationship (SAR) studies and molecular modeling.[3] The pyrrolidine ring offers a versatile and conformationally adaptable anchor, while the difluorophenyl group plays a crucial role in establishing key interactions within the ATP-binding pocket of the Trk kinase domain.

Figure 1. Rationale for the 2-(2,6-Difluorophenyl)pyrrolidine scaffold.

Mechanism of Action: An ATP-Competitive Dance

Trk inhibitors featuring the 2-(2,6-Difluorophenyl)pyrrolidine moiety are classified as Type I kinase inhibitors. This means they act as ATP-competitive inhibitors, binding to the active conformation of the Trk kinase domain and preventing the binding of its natural substrate, ATP.[8] This blockade of ATP binding effectively shuts down the kinase's ability to phosphorylate downstream signaling molecules, thereby halting the pro-proliferative and pro-survival signals driven by the oncogenic Trk fusion protein.

Key Interactions within the Trk Kinase Domain

While a specific co-crystal structure of a 2-(2,6-Difluorophenyl)pyrrolidine-containing inhibitor with a Trk kinase is not publicly available, extensive molecular modeling and SAR data for larotrectinib provide a detailed picture of the binding interactions.

-

The Pyrrolidine Core: The pyrrolidine ring serves as a central scaffold, positioning the critical pharmacophoric elements for optimal interaction with the kinase domain. Its non-planar, flexible nature allows the inhibitor to adopt a favorable conformation within the binding pocket.

-

The Difluorophenyl Group: The 2,6-difluorophenyl group is arguably the most critical component for potent and selective Trk inhibition. The fluorine atoms are not merely passive substituents; they actively engage in specific interactions:

-

Hydrophobic Interactions: The phenyl ring itself fits snugly into a hydrophobic pocket within the kinase domain.

-

Orthogonal Fluorine Interactions: The fluorine atoms at the 2 and 6 positions of the phenyl ring are strategically placed to form favorable orthogonal multipolar interactions with the protein backbone. These interactions are highly directional and contribute significantly to the binding affinity. They are thought to interact with specific residues in the hinge region of the kinase.

-

-

Hinge Binding: The core heterocyclic system attached to the pyrrolidine (e.g., the pyrazolopyrimidine in larotrectinib) forms crucial hydrogen bonds with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the inhibitor in the ATP-binding site.

Figure 2. Overview of normal and oncogenic Trk signaling and its inhibition.

Experimental Validation: A Multi-pronged Approach

The elucidation of the mechanism of action for Trk inhibitors relies on a suite of robust in vitro and in vivo experimental methodologies. These assays are not only crucial for initial drug discovery and optimization but also for understanding the nuances of inhibitor-target engagement and predicting clinical efficacy.

In Vitro Assays: From Purified Kinases to Cellular Responses

Table 1: Key In Vitro Assays for Characterizing Trk Inhibitors

| Assay Type | Purpose | Principle | Key Parameters Measured |

| Biochemical Kinase Assay | To determine the direct inhibitory activity against purified Trk kinases. | Measures the transfer of phosphate from ATP to a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. | IC50 (half-maximal inhibitory concentration) |

| Cellular Phosphorylation Assay | To assess the inhibition of Trk autophosphorylation and downstream signaling in a cellular context. | Cells expressing a Trk fusion protein are treated with the inhibitor, and the phosphorylation status of Trk and downstream proteins (e.g., AKT, ERK) is measured by Western blotting or ELISA. | Inhibition of p-Trk, p-AKT, p-ERK |

| Cell Viability/Proliferation Assay | To evaluate the cytotoxic or cytostatic effect of the inhibitor on Trk-dependent cancer cells. | Cancer cell lines harboring NTRK fusions are treated with the inhibitor, and cell viability is measured using reagents like MTT or CellTiter-Glo®. | GI50 (half-maximal growth inhibition) |

| Kinase Selectivity Profiling | To determine the specificity of the inhibitor against a broad panel of other kinases. | The inhibitor is tested against a large number of different kinases to identify potential off-target effects. | IC50 values against other kinases |

This protocol outlines a typical biochemical assay to determine the IC50 of a test compound against a purified Trk kinase.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute the purified recombinant Trk kinase (e.g., TrkA, TrkB, or TrkC) to the desired concentration in the reaction buffer.

-

Prepare a substrate solution containing a specific peptide substrate for the Trk kinase and ATP at a concentration near its Km.

-

Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure:

-

Add a small volume of the diluted test compound to the wells of a microplate.

-

Add the diluted Trk kinase to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP solution.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence-based assays like ADP-Glo™, fluorescence polarization, or radioisotope-based methods).

-

-

Data Analysis:

-

Plot the kinase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Sources

- 1. Larotrectinib, a highly selective tropomyosin receptor kinase (TRK) inhibitor for the treatment of TRK fusion cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diagnosis and Management of TRK Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Larotrectinib in NTRK-Rearranged Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. Larotrectinib - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

- 7. bccancer.bc.ca [bccancer.bc.ca]

- 8. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,6-Difluorophenyl)pyrrolidine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,6-difluorophenyl)pyrrolidine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a versatile building block, and understanding the impact of the 2,6-difluorophenyl substitution on its properties is crucial for its application.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for the characterization of this compound. We will delve into its structural attributes, predicted physicochemical parameters, spectroscopic signature, and chromatographic behavior.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine ring is a cornerstone in modern medicinal chemistry, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[1][3] Its non-planar, saturated structure allows for the exploration of chemical space in ways that flat, aromatic rings cannot.[1] The introduction of a 2,6-difluorophenyl group at the 2-position of the pyrrolidine ring is a strategic design choice. The fluorine atoms can modulate the compound's basicity (pKa), lipophilicity (logP), and metabolic stability, while also potentially engaging in specific interactions with biological targets. A thorough understanding of the physicochemical properties of 2-(2,6-difluorophenyl)pyrrolidine is therefore a prerequisite for its rational use in drug design and development.

Molecular Structure and Core Properties

The foundational attributes of 2-(2,6-difluorophenyl)pyrrolidine are summarized below. These values are computationally predicted, as specific experimental data for this compound is not widely available in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁F₂N | - |

| Molecular Weight | 183.20 g/mol | PubChem |

| IUPAC Name | 2-(2,6-difluorophenyl)pyrrolidine | SynHet[4] |

| CAS Number (HCl salt) | 2135331-85-8 | SynHet[4] |

| PubChem CID (HCl salt) | 134818720 | SynHet[4] |

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties of 2-(2,6-difluorophenyl)pyrrolidine. These predictions are derived from computational models and provide a valuable starting point for experimental characterization.

| Parameter | Predicted Value | Significance in Drug Discovery |

| pKa (strongest basic) | 9.5 ± 0.5 | Influences ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. The electron-withdrawing fluorine atoms are expected to lower the basicity compared to unsubstituted pyrrolidine (pKa ≈ 11.27).[5] |

| logP | 1.8 | Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. |

| Hydrogen Bond Donors | 1 | The secondary amine of the pyrrolidine ring. |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the pyrrolidine ring. |

| Polar Surface Area | 12.03 Ų | Influences cell membrane permeability. |

Spectroscopic and Chromatographic Profile

A comprehensive analytical characterization is essential to confirm the identity and purity of 2-(2,6-difluorophenyl)pyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of fluorinated organic compounds.[6][7][8]

-

¹H NMR: The proton spectrum will be complex due to the chirality of the molecule. Key signals would include multiplets for the pyrrolidine ring protons and signals in the aromatic region for the difluorophenyl group.

-

¹³C NMR: The carbon spectrum will show distinct signals for the pyrrolidine and difluorophenyl carbons. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[9] A single signal is expected for the two equivalent fluorine atoms, and its chemical shift will be indicative of the electronic environment.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 184.0938.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches, and C-F stretches (typically in the 1000-1400 cm⁻¹ region).

High-Performance Liquid Chromatography (HPLC)

Due to the chiral center at the 2-position of the pyrrolidine ring, chiral HPLC is the method of choice for separating the enantiomers of 2-(2,6-difluorophenyl)pyrrolidine.[10][11] Polysaccharide-based chiral stationary phases are often effective for the separation of chiral amines.[10][12]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.[13]

Protocol:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[14]

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.[14]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

-

-

Reporting: The melting point is reported as a range from the onset to the completion of melting. A sharp melting range (0.5-1°C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

For liquid samples, the boiling point is a key characteristic.[15][16][17]

Protocol:

-

Apparatus: A Thiele tube or a similar micro boiling point apparatus is used.

-

Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Measurement:

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

The heating is stopped, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[16] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

-

Pressure Correction: The atmospheric pressure should be recorded, and the boiling point corrected to standard pressure if necessary.

pKa Determination by Potentiometric Titration

The pKa is a measure of the acidity or basicity of a compound.

Protocol:

-

Solution Preparation: A known concentration of 2-(2,6-difluorophenyl)pyrrolidine is dissolved in a suitable solvent (e.g., water or a water/methanol mixture).

-

Titration:

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

-

Data Analysis:

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Chiral HPLC Method Development

A systematic approach is required to develop a robust method for separating the enantiomers.[10][11][18]

Protocol:

-

Column Screening:

-

A set of chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralcel OD-H and Chiralpak AD) are screened.[10]

-

-

Mobile Phase Screening:

-

A variety of mobile phases are tested, typically consisting of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[10][19]

-

For basic compounds like this, a small amount of an amine additive (e.g., 0.1% diethylamine) is often added to the mobile phase to improve peak shape.[10]

-

-

Optimization:

-

Once a suitable column and mobile phase are identified, the separation is optimized by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution of the enantiomers.

-

-

Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the compound.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis, purification, and comprehensive characterization of 2-(2,6-difluorophenyl)pyrrolidine.

Logical Relationship for Chiral HPLC Method Development

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. 2-(2,6-Difluorophenyl)pyrrolidine hydrochloride [synhet.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. researchgate.net [researchgate.net]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. Video: Boiling Points - Procedure [jove.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Spectroscopic Characterization of 2-(2,6-Difluorophenyl)pyrrolidine: A Technical Guide to IR and UV-Vis Profiling

Introduction & Structural Context[1][2][3][4][5][6][7][8]

2-(2,6-Difluorophenyl)pyrrolidine is a critical pharmacophore in medicinal chemistry, often utilized as a chiral building block for kinase inhibitors and analgesic agents. Its structural integrity relies on two distinct moieties: the saturated, heterocyclic pyrrolidine ring and the electron-deficient 2,6-difluorophenyl substituent.

This guide provides a rigorous spectroscopic framework for validating this molecule. Unlike simple aromatics, the 2,6-difluoro substitution pattern creates unique electronic and vibrational signatures that must be distinguished from common synthetic impurities (e.g., regioisomers or defluorinated byproducts).

The Structural "Fingerprint" Targets

To validate this molecule, your spectroscopic data must confirm three structural realities:

-

The Secondary Amine: A distinct N-H moiety (unless protected).

-

The Fluorine "Cage": The specific ortho,ortho-difluoro substitution pattern on the phenyl ring.

-

The Absence of Carbonyls: Confirming the reduction of any pyrrolidinone or amide intermediates.

Infrared Spectroscopy (IR): Vibrational Analysis[9][10]

The IR spectrum of 2-(2,6-Difluorophenyl)pyrrolidine is dominated by the competition between the polar C-F bonds and the N-H dipole. The following analysis assumes the free base form; hydrochloride salts will exhibit broadened N-H bands (2500–3000 cm⁻¹) due to ammonium formation.

Theoretical Peak Assignment Table

| Functional Group | Vibration Mode | Frequency Region (cm⁻¹) | Intensity | Diagnostic Note |

| Amine (N-H) | Stretching ( | 3300 – 3500 | Medium, Broad | Single band for secondary amine.[1] Absence indicates tertiary impurity. |

| Aromatic C-H | Stretching ( | 3010 – 3100 | Weak | Shoulders above the aliphatic region. |

| Aliphatic C-H | Stretching ( | 2800 – 2980 | Strong | Pyrrolidine ring vibrations. Look for "Bohlmann bands" if N-lone pair is antiperiplanar (approx 2700-2800 cm⁻¹). |

| Aromatic Ring | Skeletal ( | 1450 – 1600 | Variable | Often split into doublets due to F-substitution breaking symmetry. |

| Aryl C-F | Stretching ( | 1200 – 1280 | Very Strong | The most dominant peak in the fingerprint region. 2,6-difluoro often shows a doublet or broadened band here [1]. |

| C-N | Stretching ( | 1100 – 1200 | Medium | Overlaps with C-F region; less diagnostic. |

| OOP Bending | Out-of-Plane ( | 700 – 850 | Strong | 1,2,3-trisubstituted benzene pattern (3 adjacent H atoms). Expect strong band ~770-800 cm⁻¹ [2]. |

The "Fluorine Masking" Effect

In non-fluorinated aromatics, the C=C ring stretches are distinct. However, the strong dipole of the C-F bond (approx. 1200-1280 cm⁻¹) often dominates the fingerprint region.

-

Critical Check: If the region between 1000–1400 cm⁻¹ is weak, you likely have lost the fluorine atoms (defluorination) or have a significant aliphatic impurity.

Experimental Protocol: ATR-FTIR

-

Instrument: FTIR Spectrometer with Diamond ATR accessory.

-

Resolution: 4 cm⁻¹.

-

Scans: 32 (screening) or 64 (final QC).

-

Procedure:

-

Clean ATR crystal with isopropanol; collect background.

-

Apply neat liquid/solid (ensure full crystal contact).

-

Validation: Check for CO₂ doublet (2350 cm⁻¹). If high, purge and re-run.

-

UV-Vis Spectroscopy: Electronic Transitions

The UV profile of 2-(2,6-Difluorophenyl)pyrrolidine is governed by the benzene ring (chromophore). The pyrrolidine nitrogen is not directly conjugated to the

Electronic Profile

-

Chromophore: 1-alkyl-2,6-difluorobenzene.

-

Primary Transition:

(Benzene E2 band). -

Secondary Transition:

(Benzene B-band).

Predicted Absorption Maxima

| Band Type | Structural Cause | ||

| E-Band | ~205 – 210 | > 5,000 | Aromatic Core (Solvent cutoff interference likely). |

| B-Band | 260 – 268 | 200 – 1,000 | "Benzenoid" fine structure. 2,6-difluoro substitution typically intensifies this band compared to unsubstituted benzene [3]. |

The "Fine Structure" Diagnostic

Fluorinated benzenes often retain the vibrational fine structure (the "fingers") of the B-band around 260 nm.

-

Observation: If the peak at 265 nm is a single, broad Gaussian curve, suspect solvent interaction or aggregation. If it shows "ripples" (vibronic coupling), the aromatic ring is intact and isolated.

-

Solvent Effect: Use Acetonitrile (MeCN) or Methanol . Avoid Toluene (absorbs in the same region).

Analytical Logic & Workflow

The following diagrams illustrate the decision-making process for validating this compound.

Diagram: Spectroscopic Validation Logic

This decision tree guides the researcher through peak interpretation to confirm identity.

Caption: Figure 1. Step-by-step logic for interpreting IR data to rule out common synthetic impurities.

Diagram: Integrated Workflow

How to combine UV and IR for a "Self-Validating" protocol.

Caption: Figure 2. The integrated spectroscopic workflow ensures cross-validation between functional group identity (IR) and electronic structure (UV).

Troubleshooting & Impurity Profiling

In drug development, proving purity is as important as proving identity. Use these spectral markers to identify common issues.

Common Impurities

-

Starting Material (2,6-Difluorobenzaldehyde):

-

Over-Alkylation (N-Alkylated tertiary amine):

-

IR Marker: Disappearance of the N-H stretch at 3300–3500 cm⁻¹.

-

-

Lactam Formation (Oxidation):

-

IR Marker: Very strong Amide I band at 1650–1690 cm⁻¹.

-

Solvent Interferences

-

Chloroform/DCM: Strong C-Cl stretches (700-800 cm⁻¹) can mask the aromatic OOP bending.

-

Acetone: Strong C=O peak will mimic impurity contamination. Always dry samples thoroughly.

References

-

NIST Mass Spectrometry Data Center. "Infrared Spectra of Fluorinated Benzenes." NIST Chemistry WebBook, SRD 69. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Shimadzu Corporation. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." Shimadzu Application News. [Link]

Sources

An In-depth Technical Guide to the Enantioselective Preparation of Polyhydroxy Pyrrolidines

Abstract

Polyhydroxy pyrrolidines, a prominent class of iminosugars, represent a cornerstone in medicinal chemistry and drug development due to their potent biological activities, particularly as glycosidase inhibitors. Their structural analogy to natural monosaccharides allows them to interact with carbohydrate-processing enzymes, making them valuable therapeutic targets for a range of diseases including diabetes, viral infections, and lysosomal storage disorders. The therapeutic potential of these molecules is intrinsically linked to their stereochemistry, necessitating precise control over the spatial arrangement of their multiple hydroxyl groups. This technical guide provides a comprehensive overview of the principal and most effective strategies for the enantioselective synthesis of polyhydroxy pyrrolidines, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of various synthetic routes, offer field-proven insights into experimental choices, and provide detailed, actionable protocols.

Introduction: The Significance of Stereochemistry in Polyhydroxy Pyrrolidines

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in a vast number of natural products and pharmaceuticals.[1][2] When adorned with multiple hydroxyl groups, these molecules, also known as iminosugars or aza-sugars, become mimics of the oxocarbenium ion transition states involved in glycosidic bond cleavage by glycosidases.[3] The precise stereochemical configuration of the hydroxyl groups on the pyrrolidine core dictates the specific glycosidase that is inhibited and the potency of that inhibition. Therefore, the development of robust and stereocontrolled synthetic methodologies is paramount to unlocking the full therapeutic potential of this class of compounds.

This guide will explore the two primary paradigms for achieving enantioselectivity in the synthesis of polyhydroxy pyrrolidines: the utilization of the "chiral pool" and the application of asymmetric catalytic methods. Each approach offers distinct advantages and challenges, and the choice of strategy often depends on the desired target molecule, available resources, and scalability requirements.

Chiral Pool Synthesis: Harnessing Nature's Stereochemical Integrity

The chiral pool strategy leverages readily available, enantiopure starting materials from natural sources, such as amino acids and carbohydrates, to construct the polyhydroxy pyrrolidine core.[4][5] This approach elegantly transfers the inherent stereochemistry of the starting material to the final product, often simplifying the synthetic route and ensuring high enantiopurity.

Synthesis from Amino Acids: A Versatile Entry Point

Amino acids, with their inherent stereocenters, serve as excellent precursors for polyhydroxy pyrrolidines. L-proline and its derivatives are particularly common starting points.[2][6]

A representative strategy involves the stereoselective functionalization of the pyrrolidine ring of a protected proline derivative. For instance, the synthesis of Daclatasvir, an antiviral drug, utilizes an N-protected proline which is alkylated to introduce key structural motifs.[6] The stereocenter at the α-carbon of proline directs the subsequent transformations, ensuring the desired stereochemical outcome.

Another powerful approach starting from amino acids is the synthesis of all eight stereoisomeric 2-hydroxymethyl-3,4-dihydroxypyrrolidines from L- or D-serine.[7] This highlights the versatility of amino acids in accessing a diverse range of stereoisomers.

Synthesis from Carbohydrates: A Rich Source of Chirality

Carbohydrates, with their abundance of stereocenters, are another cornerstone of chiral pool synthesis.[5] D-mannitol, for example, can be transformed into C2-symmetrical bis-epoxides, which serve as versatile intermediates for the synthesis of various trans-2,5-dialkylpyrrolidines.[1]

The general strategy involves the manipulation of the carbohydrate backbone to introduce the nitrogen atom and facilitate ring closure to form the pyrrolidine. This often involves a sequence of protection, activation of hydroxyl groups (e.g., as mesylates or tosylates), and nucleophilic substitution with an amine source, followed by cyclization.

Asymmetric Synthesis from Achiral Precursors: The Power of Catalysis

While the chiral pool approach is highly effective, it is sometimes limited by the availability and structural diversity of the starting materials. Asymmetric catalysis offers a powerful alternative, enabling the creation of chiral polyhydroxy pyrrolidines from simple, achiral precursors with high enantioselectivity.

Asymmetric Dihydroxylation: A Reliable Tool for Stereocontrol

The Sharpless asymmetric dihydroxylation is a cornerstone of asymmetric synthesis, allowing for the enantioselective introduction of two adjacent hydroxyl groups across a double bond.[1][8][9] This reaction is particularly well-suited for the synthesis of polyhydroxy pyrrolidines from unsaturated precursors.[9]

A common strategy involves the synthesis of a diene, which then undergoes a double Sharpless dihydroxylation to install four stereochemically defined hydroxyl groups.[1][8] The resulting tetraol can then be further manipulated to form the pyrrolidine ring. The choice of the chiral ligand in the Sharpless dihydroxylation dictates the facial selectivity of the oxidation, allowing access to different diastereomers.[9]

1,3-Dipolar Cycloaddition: A Convergent Approach

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for constructing the pyrrolidine ring in a single step.[10][11] When conducted under catalytic asymmetric conditions, this reaction provides a powerful tool for the enantioselective synthesis of highly substituted pyrrolidines.

The versatility of this method lies in the wide range of accessible azomethine ylides and dipolarophiles, allowing for the synthesis of a diverse library of pyrrolidine derivatives. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which is often a metal complex with a chiral ligand.

Catalytic Asymmetric C-H Amination: A Modern Frontier

Recent advances in catalysis have enabled the direct and enantioselective functionalization of C-H bonds, offering a more atom-economical and efficient approach to the synthesis of complex molecules. Catalytic asymmetric C-H amination has emerged as a promising strategy for the de novo synthesis of chiral pyrrolidines from simple hydrocarbons.[1][4]

One notable example is the development of an enantioselective Hofmann-Löffler-Freytag (HLF) reaction.[4] This copper-catalyzed process involves an iminyl radical relay and the formation of an organocopper(III) intermediate to achieve a highly enantioselective C-H amination, providing rapid access to enantioenriched pyrrolines which can be readily converted to polyhydroxy pyrrolidines.[4]

Biocatalysis: The Elegance of Enzymatic Transformations

Enzymes offer unparalleled selectivity and efficiency in chemical transformations, making them attractive catalysts for the synthesis of enantiopure compounds. Biocatalytic methods for the preparation of polyhydroxy pyrrolidines often involve the use of transaminases or ketoreductases.[12][13][14]

A one-pot photoenzymatic cascade process has been developed for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds.[12] This innovative approach integrates a light-driven C–N cross-coupling reaction with a biocatalytic carbene transfer, achieving superior stereoselectivity (up to 99% ee).[12]

Multi-enzymatic cascade processes involving a transaminase and a reductive aminase have been successfully employed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from non-symmetrical 1,4-diketones.[1][8] The choice of R- or S-selective transaminases allows for the synthesis of different stereoisomers.

| Method | Starting Material | Key Transformation | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Pool | L-Proline | Alkylation and functionalization | Good to Excellent | >99% | [6] |

| Chiral Pool | D-Mannitol | Bis-epoxidation and cyclization | Moderate to Good | >99% | [1] |

| Asymmetric Dihydroxylation | 1,4-Diene | Double Sharpless AD | Good | >95% | [1][8] |

| Asymmetric C-H Amination | Ketones | Enantioselective HLF reaction | Moderate to Good | up to 99% | [4] |

| Biocatalysis | 1,4-Diketones | Transaminase/Reductive Aminase Cascade | Good | >99% | [1][8] |

| Photo-enzymatic Cascade | Cyclic secondary amines | C-H functionalization/carbene transfer | Good | up to 99% | [12] |

Table 1: Comparison of Key Enantioselective Strategies for Polyhydroxy Pyrrolidine Synthesis

Experimental Protocols: A Practical Guide

To provide actionable insights, this section details a representative experimental protocol for the synthesis of a polyhydroxylated pyrrolidine derivative via a one-pot cyclization procedure.[15]

One-Pot Synthesis of a Polyhydroxylated Pyrrolidine Derivative

This protocol describes the cyclization of an amino alcohol to a polyhydroxylated pyrrolidine.

Materials:

-

Amino alcohol precursor

-

Mesyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amino alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (3.0 equiv) to the solution.

-

Add mesyl chloride (1.1-1.5 equiv) dropwise to the stirred solution. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired polyhydroxylated pyrrolidine.[15]

Self-Validation: The success of this protocol relies on the complete mesylation of the primary alcohol followed by in-situ intramolecular nucleophilic substitution by the amine to form the pyrrolidine ring. The reaction can be monitored by TLC, where the disappearance of the starting amino alcohol and the appearance of a new, typically more polar, product spot indicates progress. The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity. The stereochemistry of the product is retained from the starting amino alcohol.

Conclusion and Future Outlook

The enantioselective synthesis of polyhydroxy pyrrolidines remains a vibrant and evolving field of research. The strategies outlined in this guide, from leveraging the chiral pool to employing cutting-edge asymmetric catalysis and biocatalysis, provide a powerful toolkit for accessing these medicinally important molecules. The choice of synthetic route will continue to be guided by the specific stereochemical requirements of the target molecule, as well as considerations of efficiency, scalability, and cost-effectiveness.

Future developments in this area are likely to focus on the discovery of novel catalytic systems with even greater selectivity and broader substrate scope. The integration of flow chemistry and other automated synthesis platforms will also play a crucial role in accelerating the discovery and development of new polyhydroxy pyrrolidine-based therapeutics. As our understanding of the biological roles of these fascinating molecules deepens, the demand for innovative and efficient synthetic methods will undoubtedly continue to grow, paving the way for the next generation of iminosugar-based drugs.

References

- Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers (RSC Publishing).

- New Polyhydroxylated Pyrrolidines Derived from Enantiopure 3,6-Dihydro-2H-1,2-oxazines. Organic Letters - ACS Publications.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.

- 1,3-Dipolar cycloaddition reaction to form the pyrrolidine-core structures 7. ResearchGate.

- Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from [4π+2π] Cycloadducts of Cyclopentadiene and Imines/2 H -Azirines. ResearchGate.

- 2.8 Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates. ResearchGate.

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing).

- An efficient, enantioselective synthesis of branched polyhydroxylated pyrrolidines. ResearchGate.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.

- Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol. PubMed.

- Recent Advances in Chemical Synthesis of Amino Sugars. MDPI.

- The Efficient, Enantioselective Synthesis of Aza Sugars from Amino Acids. 1. The Polyhydroxylated Pyrrolidines. The Journal of Organic Chemistry - ACS Publications.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science.

- Recent synthetic strategies to access diverse iminosugars. ScienceDirect.

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric routes toward polyhydroxylated pyrrolidines: Synthesis of 1,4-dideoxy-1,4-imino-d-galactitol and 1,4-dideoxy-1,4-imino-d-glucitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Whitepaper: The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

Introduction: The Enduring Legacy of the Pyrrolidine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds due to their unique combination of structural and chemical properties. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a paramount example of such a structure.[1][2] This guide provides an in-depth exploration of the pyrrolidine motif, moving from its fundamental physicochemical advantages to its application in the rational design and synthesis of novel therapeutic agents.

The immense interest in this scaffold is not arbitrary; it is rooted in several key attributes that make it exceptionally valuable for drug design.[2][3]

-

Three-Dimensionality : Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional geometry.[2] This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space, enabling compounds to make more specific and potent interactions with complex biological targets.[3][4]

-

Stereochemical Richness : The chiral centers inherent to many substituted pyrrolidines allow for the precise spatial orientation of functional groups. This is critical for interacting with enantioselective biological targets like enzymes and receptors, where stereochemistry can dictate the difference between a potent drug and an inactive or even harmful compound.[4]

-

Physicochemical Modulation : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond donor (as a secondary amine) or acceptor (when substituted).[5] This feature, combined with the scaffold's general stability, allows for the fine-tuning of crucial drug-like properties such as aqueous solubility and the ability to cross the blood-brain barrier.[5]

The pyrrolidine ring is not merely a synthetic curiosity; it is a fundamental building block of life, forming the core of natural amino acids like proline and hydroxyproline.[6] Its prevalence extends to a vast array of natural alkaloids and a growing number of FDA-approved pharmaceuticals, underscoring its biological relevance and therapeutic success.[1][6][7] This guide will dissect the multifaceted role of this versatile scaffold, offering both foundational knowledge and field-proven insights for researchers at the forefront of drug discovery.

Chapter 1: The Therapeutic Landscape of Pyrrolidine-Based Compounds

The structural versatility of the pyrrolidine scaffold has been leveraged to develop treatments for a wide spectrum of human diseases. Pyrrolidine-based compounds have demonstrated significant activity as anticancer, antiviral, antidiabetic, antibacterial, and CNS-active agents, among others.[1][8] This broad utility stems from the ring's ability to serve as a rigid, well-defined anchor for presenting diverse pharmacophoric elements to a variety of biological targets.

| Therapeutic Area | Target/Mechanism of Action | Example Pyrrolidine-Based Compounds/Derivatives |

| Oncology | EGFR Inhibition, HDAC2/PHB2 Inhibition, General Cytotoxicity | Sulfonylamino pyrrolidines, Spiro[pyrrolidine-3,3'-oxindoles], Thiosemicarbazone-copper(II) complexes[4][9] |

| Infectious Disease | Antiviral: HCV NS3/4A & NS5A InhibitionAntibacterial: Protein Synthesis Inhibition | Glecaprevir, Voxilaprevir, Daclatasvir[5][7]Anisomycin, Clindamycin[1][9] |

| Metabolic Disease | DPP-IV Inhibition, α-Glucosidase & Aldose Reductase (ALR2) Inhibition | Vildagliptin, Saxagliptin[5]Polyhydroxylated pyrrolidines (Aza-sugars)[4][9] |

| Cardiovascular | Angiotensin-Converting Enzyme (ACE) Inhibition | Captopril, Enalapril[1][7] |

| CNS Disorders | Anticonvulsant, Nootropic (Cognition-Enhancing) | Pyrrolidine-2,5-dione derivatives, Racetams (e.g., Aniracetam)[1][4][6] |

| Inflammatory Disease | Antihistaminic (H1 Receptor Antagonist) | Clemastine[1] |

The success across these diverse areas is a testament to the scaffold's adaptability. For instance, in oncology, spiro[pyrrolidine-3,3′-oxindoles] have been developed as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), inducing apoptotic cell death in breast cancer cell lines.[4] In virology, the pyrrolidine ring is a key component in numerous direct-acting antivirals for Hepatitis C, where it helps to correctly position the molecule within the active site of viral proteases like NS3/4A.[5][7]

Chapter 2: Rational Design & Synthesis Strategies

The deliberate incorporation of a pyrrolidine ring into a drug candidate is a strategic decision driven by the desire to impart specific, favorable properties. The causality behind this choice often involves emulating a natural substrate (like proline) or introducing conformational rigidity to lock the molecule into a bioactive conformation. Two primary synthetic philosophies dominate the construction of these valuable compounds.

Pathway A: Functionalization of the Chiral Pool

The most common and efficient method for producing enantiomerically pure pyrrolidine-containing drugs is to begin with a readily available, optically pure precursor from the "chiral pool." L-proline and its derivatives, such as 4-hydroxyproline, are the workhorses of this approach.[7] This strategy is powerful because the stereochemistry is already set, avoiding costly and often difficult chiral separations or asymmetric synthesis steps later on. The core challenge then becomes the selective functionalization of the existing scaffold.

A typical workflow involves protecting the amine and/or carboxylic acid, followed by modification of the ring or side chain. For example, the reduction of the carboxylic acid of proline yields (S)-prolinol, a key starting material for numerous drugs.[7]

Caption: Workflow for Synthesis from the Chiral Pool.

Pathway B: De Novo Ring Construction via Cycloaddition

While functionalizing the chiral pool is efficient, it can limit the accessible structural diversity. De novo synthesis, or building the pyrrolidine ring from acyclic precursors, offers a complementary and highly flexible approach to generating novel scaffolds.[7] One of the most powerful methods in this category is the [3+2] cycloaddition reaction involving an azomethine ylide.[10]

This reaction constructs the five-membered ring in a single, often highly stereocontrolled, step. The use of a chiral auxiliary attached to the azomethine ylide precursor can guide the stereochemical outcome of the cycloaddition, providing access to enantiomerically pure pyrrolidines that are not easily derived from proline.[10]

Caption: Asymmetric [3+2] Cycloaddition Workflow.

Chapter 3: Case Study - Development of a Novel PI3Kα Inhibitor

To illustrate the practical application of these principles, this section outlines a hypothetical yet technically grounded workflow for the discovery of a novel pyrrolidine-based inhibitor of the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its hyperactivation is a hallmark of many cancers, making it a well-validated oncology target.[11]

Target-Informed Design & Synthesis

Our strategy begins with a known kinase hinge-binding fragment. The initial fragment shows good binding but poor cellular potency and physicochemical properties. The core hypothesis is that introducing a substituted pyrrolidine ring will provide a 3D vector to access a nearby pocket while simultaneously improving solubility.[5][11]

Experimental Protocol 1: Synthesis of (R)-3-aminopyrrolidine Key Intermediate

This protocol is self-validating as successful synthesis can be confirmed at each stage by standard analytical techniques (NMR, LC-MS), ensuring the integrity of the material for subsequent steps.

-

Starting Material: Commercially available (R)-1-(tert-butoxycarbonyl)-pyrrolidin-3-ol.

-

Mesylation: Dissolve the starting material (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor by TLC for consumption of starting material.

-

Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C. Stir overnight.

-

Reduction: Cool the reaction to room temperature. Add methanol, followed by palladium on carbon (10 mol %). Purge the flask with hydrogen gas (balloon) and stir vigorously for 8 hours.

-

Purification: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography (DCM/Methanol gradient) to yield (R)-1-(tert-butoxycarbonyl)pyrrolidin-3-amine. The final product's identity and purity (>95%) are confirmed by ¹H NMR and LC-MS.

In Vitro and Cellular Characterization

With a set of rationally designed pyrrolidine analogues in hand, the next step is to quantify their biological activity.

Experimental Protocol 2: In Vitro PI3Kα Kinase Assay (HTRF)

This assay provides a direct measure of target engagement and inhibitory potency.

-

Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to measure the phosphorylation of the substrate PIP2 to PIP3 by the PI3Kα enzyme.

-

Procedure:

-

To a 384-well plate, add 2 µL of the test compound (in DMSO, 11-point serial dilution).

-

Add 2 µL of PI3Kα enzyme solution. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a substrate solution containing ATP and biotinylated PIP2. Incubate for 1 hour.

-

Stop the reaction and detect the product by adding 4 µL of detection reagent mix containing Europium cryptate-labeled anti-GST antibody and XL665-labeled GST-GRP1 (a PIP3-binding domain).

-

Incubate for 1 hour and read the plate on an HTRF-compatible reader.

-

-

Data Analysis: The HTRF ratio is converted to percent inhibition, and the data are fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Protocol 3: Cellular p-Akt (Ser473) Inhibition Assay

This protocol validates that the compound can enter cells and inhibit the target pathway.

-

Cell Line: Use a cancer cell line with known PI3K pathway activation, such as MCF-7 breast cancer cells.

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a serum-free medium for 4 hours.

-

Treat the cells with serially diluted test compounds for 2 hours.

-

Stimulate the PI3K pathway by adding a growth factor (e.g., IGF-1) for 30 minutes.

-

Lyse the cells and measure the levels of phosphorylated Akt (p-Akt Ser473) relative to total Akt using a validated ELISA or Western blot protocol.

-

-

Data Analysis: Quantify the p-Akt/Total Akt ratio, normalize to controls, and calculate the IC₅₀ for cellular pathway inhibition.

Data Synthesis and Visualization

The quantitative data from these assays allow for a clear understanding of the structure-activity relationship (SAR).

| Compound | R-Group on Pyrrolidine-N | PI3Kα IC₅₀ (nM)[11] | MCF-7 p-Akt IC₅₀ (nM)[11] |

| PD1-Frag | H (Initial Fragment) | 1200 | >10000 |

| PD1-01 | Methyl | 150 | 850 |

| PD1-02 | Cyclopropyl | 45 | 270 |

| PD1-03 | (S)-2-fluoropropyl | 15 | 75 |

This SAR table clearly demonstrates that the addition and optimization of the pyrrolidine substituent dramatically improve both biochemical potency and cellular activity.

Caption: PI3K/Akt Signaling Pathway Inhibition by PD1-03.

Chapter 4: Future Directions and Concluding Remarks

The exploration of pyrrolidine-based compounds is far from complete. Current research is pushing into more complex and innovative chemical spaces. Spirocyclic pyrrolidines, which introduce an even greater degree of three-dimensionality, are emerging as a promising class of building blocks.[4] Furthermore, polyhydroxylated pyrrolidines, also known as aza-sugars, are being investigated as potent enzyme inhibitors for metabolic diseases by mimicking the transition state of carbohydrate processing enzymes.[4]

However, researchers must remain vigilant to potential liabilities. A key metabolic pathway for pyrrolidines can involve oxidation to form reactive iminium ions, which can have potential toxicities.[5] Careful design to block or disfavor these metabolic hotspots is a critical aspect of modern drug development.

References

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

-

Kocabaş, E., Akıncıoğlu, A., & Gülçin, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249250. [Link]

-

Shitov, A. A., Glushkov, A. V., Aksyonov, N. A., Soldatova, O. S., & Berestovitskaya, V. M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(2), 1158. [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Retrieved February 7, 2026, from [Link]

-

Kocabaş, E., Akıncıoğlu, A., & Gülçin, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

-

Al-Ostath, A. I., Al-Qaisi, Z. A. M., El-Awady, R., & Al-Harrasi, A. (2025). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Houghtaling, N. J., Rasheed, U., Ciulla, D. A., Edwards, P. J., & Gfesser, G. A. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(5), 760–765. [Link]

-

Tyszka-Gumkowska, A., & Staliński, K. (2023). FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pyrrolizidine alkaloid. Wikipedia. Retrieved February 7, 2026, from [Link]

-

Zare, B. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Li Petri, G., Raimondi, M. V., Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

-

Mondal, D., & Bora, S. J. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5433–5458. [Link]

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Assessment: Preliminary In Vitro Profiling of 2-(2,6-Difluorophenyl)pyrrolidine

The following technical guide is a structured, in-depth framework for the preliminary in vitro characterization of 2-(2,6-Difluorophenyl)pyrrolidine . This guide is designed for pharmaceutical researchers and medicinal chemists to establish the pharmacological and toxicological profile of this novel cyclic phenethylamine derivative.[1]

Executive Summary & Chemical Rationale

2-(2,6-Difluorophenyl)pyrrolidine represents a rigidified analog of the phenethylamine scaffold. Unlike flexible amphetamines, the nitrogen atom is constrained within a pyrrolidine ring, a structural feature shared with prolintane and pyrovalerone.[1] The specific incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring is a strategic medicinal chemistry modification designed to alter the electrostatic potential of the aromatic ring and block metabolic oxidation at the highly susceptible ortho positions.[1]